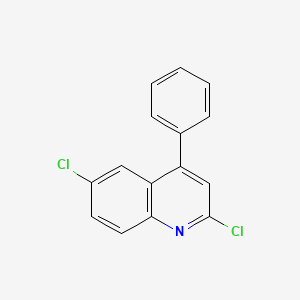

2,6-Dichloro-4-phenylquinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences and Drug Discovery

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug design. nih.govorientjchem.org Its versatile structure serves as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological activities. nih.govresearchgate.net Quinoline and its derivatives have been extensively studied and are integral components of numerous therapeutic agents with applications including antibacterial, antiviral, anticancer, antimalarial, anti-inflammatory, and antioxidant effects. nih.govorientjchem.orgnih.govresearchgate.net

The unique structural features of the quinoline nucleus allow for extensive functionalization, enabling chemists to design and synthesize novel bioactive compounds with improved efficacy and selectivity. orientjchem.orgresearchgate.net Researchers have focused on modifying the quinoline ring to enhance properties like solubility, bioavailability, and target specificity. orientjchem.org The development of quinoline-based drugs for conditions ranging from infectious diseases to cancer and neurodegenerative disorders highlights the enduring importance of this scaffold in the quest for new medicines. nih.govresearchgate.net

Historical Context of Halogenated Quinoline Derivatives in Research

The history of halogenated quinoline derivatives is deeply intertwined with the development of antimalarial drugs. The first quinoline antimalarial, quinine, was an alkaloid extracted from the cinchona tree bark in the 19th century. globalresearchonline.net In the 1940s, the synthetic quinoline compound chloroquine (B1663885) was introduced and became a vital tool in combating malaria. globalresearchonline.netresearchgate.net The success of chloroquine spurred further research into halogenated quinolines.

Structure-activity relationship studies revealed that the presence and position of halogen atoms on the quinoline ring could significantly influence the compound's biological activity. orientjchem.org For instance, the introduction of a halogen atom can enhance a molecule's efficacy against malaria. orientjchem.org Beyond antimalarials, research has uncovered that select halogenated quinolines (HQs) are effective against drug-resistant gram-positive bacteria and their biofilms. nih.govnih.gov The synthetic tunability of the HQ scaffold allows for the creation of diverse analogues with unique antibacterial profiles, making them a subject of ongoing investigation for developing next-generation antibacterial therapeutics. nih.govnih.gov The introduction of chlorine, in particular, is known to improve electronic properties like lipophilicity, which can be beneficial for drug development. researchgate.net

Overview of 2,6-Dichloro-4-phenylquinoline as a Research Intermediate

This compound is a halogenated quinoline derivative that serves as a crucial building block, or research intermediate, in synthetic organic chemistry. Its structure, featuring chlorine atoms at the 2 and 6 positions and a phenyl group at the 4 position, makes it a versatile precursor for more complex molecules. The chlorine atoms are reactive sites, particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups like amines and thiols.

The synthesis of this compound itself is well-documented. A common method involves the chlorination of 6-chloro-4-phenylquinolin-2(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions. googleapis.com The resulting product can then be purified using techniques such as column chromatography. This accessibility makes it a valuable starting material for creating libraries of quinoline-based compounds for biological screening. For instance, it has been used as a starting material in a reported synthesis of alprazolam. chemicalforums.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₉Cl₂N | scbt.comnih.gov |

| Molecular Weight | 274.14 g/mol | scbt.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 10352-30-4 | nih.govsigmaaldrich.com |

| InChIKey | FSVNVFMEUXPATP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| XLogP3-AA (Lipophilicity) | 5.4 | nih.gov |

Scope and Relevance of Current Research Endeavors Involving the Compound

Current research continues to leverage this compound as a key intermediate for developing novel compounds with potential therapeutic applications. Its derivatives are being investigated across several fields of medicinal chemistry.

One significant area of research is in oncology. The quinoline scaffold is known to be present in some anticancer agents, and derivatives of this compound have been studied for their potential to inhibit protein kinases involved in cancer cell proliferation. arabjchem.org Research has shown that certain derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

In the field of infectious diseases, building upon the historical success of quinolines, derivatives of this compound have shown potential antimalarial activity by inhibiting the growth of Plasmodium species. Furthermore, recent studies have explored the potential of halogenated quinoline derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative conditions like Parkinson's disease. acs.orgacs.org Other contemporary research has identified derivatives of this compound as potential inhibitors for fatty acid-binding proteins (FABPs), which are targets for metabolic disorders and inflammatory conditions. The reactivity of the chlorine atoms allows for the synthesis of diverse structures, such as 6-chloro-2-hydrazino-4-phenylquinoline, further expanding the chemical space for drug discovery. prepchem.com

Table 2: Selected Research Applications of this compound Derivatives

| Research Area | Target/Application | Finding/Potential | Source(s) |

| Oncology | Protein Kinase Inhibition | Derivatives show cytotoxic effects against cancer cell lines. | |

| Infectious Disease | Antimalarial | Derivatives inhibit the growth of Plasmodium species. | |

| Neurodegenerative Disease | MAO-A and MAO-B Inhibition | Halogenated quinoline derivatives show potential as inhibitors. | acs.orgacs.org |

| Metabolic Disorders | Fatty Acid-Binding Protein (FABP) Inhibition | Derivatives identified as potential inhibitors for FABP4 and FABP5. | |

| Synthetic Chemistry | Synthesis of Triazoles | Used as a precursor for compounds like alprazolam. | chemicalforums.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVNVFMEUXPATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401944 | |

| Record name | 2,6-dichloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-30-4 | |

| Record name | 2,6-Dichloro-4-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2,6-Dichloro-4-phenylquinoline

The synthesis of this compound is predominantly achieved through the conversion of its corresponding quinolinone precursor. This transformation is a critical step in the preparation of this di-halogenated heterocyclic compound.

Chlorination of 6-chloro-4-phenylquinolin-2(1H)-one with Phosphorus Oxychloride (POCl₃)

The most standard and frequently cited method for synthesizing this compound is the chlorination of 6-chloro-4-phenylquinolin-2(1H)-one using phosphorus oxychloride (POCl₃). googleapis.com This reaction effectively replaces the hydroxyl group of the enol tautomer of the quinolinone with a chlorine atom.

The efficacy of the chlorination reaction is highly dependent on the specific conditions employed. Typically, the reaction is conducted under reflux. One established protocol involves heating the mixture at 110°C for a duration of 2 hours to ensure the completion of the reaction.

For the optimization of this synthesis, several parameters can be adjusted to potentially improve reaction kinetics and yield. The introduction of Lewis acids, such as zinc chloride (ZnCl₂), may enhance the efficiency of the chlorination. Furthermore, the choice of solvent can play a role; polar aprotic solvents like dimethylformamide (DMF) could improve the reaction kinetics. Modifications to the reaction temperature and duration, such as extending the reflux time beyond two hours or increasing the temperature to 120–130°C, might lead to higher conversion rates.

| Parameter | Condition | Source |

| Reactant | 6-chloro-4-phenylquinolin-2(1H)-one | googleapis.com |

| Reagent | Phosphorus Oxychloride (POCl₃) | googleapis.com |

| Temperature | 110°C (Reflux) | |

| Duration | 2 hours |

Phosphorus oxychloride serves a dual function in this synthesis, acting as both a dehydrating and chlorinating agent. The mechanism for the chlorination of cyclic amide structures like quinolinones by POCl₃ is a well-understood process. nih.gov The reaction proceeds through an initial phosphorylation of the carbonyl oxygen of the quinolinone. This step converts the hydroxyl group of the lactam-lactim tautomer into a dichlorophosphate (B8581778) ester, which is an excellent leaving group. nih.gov Subsequently, a nucleophilic attack by a chloride ion, also generated from POCl₃, at the C2 position of the quinoline (B57606) ring leads to the displacement of the dichlorophosphate group and the formation of the 2-chloro substituent. nih.gov This transformation effectively converts the C=O group of the quinolinone into a C-Cl bond, resulting in the aromatic this compound. The use of POCl₃, sometimes in conjunction with phosphorus pentachloride (PCl₅), is a robust method for such chlorinations. indianchemicalsociety.com

The reported yields for the synthesis of this compound via this method vary. One source indicates a yield as high as 82.9%. Another preparation, following a similar procedure, reported a yield of 62%. googleapis.com These differences may arise from variations in reaction scale, purity of the starting materials, or the specific workup and purification procedures employed.

Following the reaction, purification is typically necessary to isolate the product from residual reagent and byproducts. A common method for purification is silica (B1680970) gel column chromatography. An eluent system of petroleum ether and ethyl acetate (B1210297) (e.g., in a 30:1 ratio) has been shown to be effective for isolating the pure compound.

| Reported Yield | Source |

| 82.9% | |

| 62% | googleapis.com |

Alternative Synthetic Pathways

Beyond its direct synthesis, this compound can serve as a starting material for further chemical modifications, demonstrating its role as a versatile intermediate.

The reactivity of the chlorine atoms on the this compound ring allows for nucleophilic substitution, enabling the introduction of new functional groups. A notable example is the reaction with hydrazine (B178648) hydrate (B1144303). prepchem.com In this transformation, the chlorine atom at the 2-position is selectively displaced by a hydrazino group.

The reaction involves refluxing a mixture of this compound with hydrazine hydrate under a nitrogen atmosphere for one hour. prepchem.com This process yields 6-chloro-2-hydrazino-4-phenylquinoline. After the reaction, the mixture is concentrated, and the resulting solid is purified by recrystallization. prepchem.com This specific modification highlights the differential reactivity of the two chlorine atoms on the quinoline core. The reaction has been reported to proceed with a yield of 67%. prepchem.com

| Parameter | Condition | Source |

| Reactant | This compound | prepchem.com |

| Reagent | Hydrazine Hydrate | prepchem.com |

| Atmosphere | Nitrogen | prepchem.com |

| Temperature | Reflux | prepchem.com |

| Duration | 1 hour | prepchem.com |

| Product | 6-chloro-2-hydrazino-4-phenylquinoline | prepchem.com |

| Yield | 67% | prepchem.com |

Precursor Compounds and Their Derivatization

The primary and most direct precursor for the synthesis of this compound is 6-chloro-4-phenylquinolin-2(1H)-one. This compound serves as the immediate substrate for the final chlorination step. The synthesis of this precursor itself involves the cyclization of derivatized acyclic compounds, often based on classical quinoline synthesis reactions like the Friedländer or Conrad-Limpach methods, which condense anilines with β-ketoesters or related carbonyl compounds. For this specific precursor, a chlorinated aniline (B41778) would be a required starting material to ensure the presence of the chlorine atom at the C6 position.

The derivatization of 6-chloro-4-phenylquinolin-2(1H)-one into the target compound is achieved through a chlorination reaction that replaces the hydroxyl group of the lactam tautomer (or the carbonyl oxygen) at the C2 position with a chlorine atom.

| Precursor Compound | Key Reagent | Transformation |

|---|---|---|

| 6-chloro-4-phenylquinolin-2(1H)-one | Phosphorus oxychloride (POCl₃) | Conversion of the 2-oxo group to a 2-chloro group |

Reaction Mechanisms and Intermediate Formation

The transformation of the precursor into this compound involves distinct mechanistic steps, including electrophilic aromatic substitution on early-stage precursors and a subsequent specialized chlorination to form the final product.

The introduction of the chlorine atom at the C6 position of the quinoline ring system typically occurs at a stage prior to the formation of the heterocyclic ring. This is achieved through a standard electrophilic aromatic substitution reaction on an aniline precursor. The benzene (B151609) ring of aniline is activated towards electrophiles, and halogenation proceeds at the ortho and para positions. To achieve 6-chloro substitution in the final quinoline, a para-chloroaniline derivative is used as a starting material.

The conversion of the 6-chloro-4-phenylquinolin-2(1H)-one intermediate to this compound is not a direct electrophilic attack on the quinoline core. Instead, it is a reaction of the lactam functional group at the C2 position. Reagents like phosphorus oxychloride (POCl₃) are used to convert the C2-carbonyl group into a chloro group. This process involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by a nucleophilic attack of the chloride ion.

While the primary described route involves the chlorination of a quinolinone, alternative synthetic strategies for the quinoline core can be considered. Many modern quinoline syntheses employ different mechanistic pathways. For instance, some methods involve the reductive cyclization of o-nitrocinnamoyl compounds, where a reducing agent is key to forming the heterocyclic ring. organic-chemistry.org Another approach involves the transition metal-catalyzed C-H activation and cyclization between anilines and other synthons. mdpi.com

In the context of this compound, these alternative routes would necessitate the use of appropriately pre-chlorinated starting materials. For example, a Skraup synthesis could theoretically employ a p-chloroaniline to introduce the C6-chloro substituent. pharmaguideline.com The versatility of these methods allows for the incorporation of various functional groups, although the direct synthesis of the title compound via these routes is less commonly documented than the quinolinone-based method.

| Intermediate | Analytical Technique | Observed Data |

|---|---|---|

| 6-chloro-4-phenylquinolin-2(1H)-one | LC-MS | m/z 274.1 [M+H]⁺ |

| 6-chloro-4-phenylquinolin-2(1H)-one | NMR Spectroscopy | Data confirms the structural integrity of the compound. |

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dominated by the two chlorine atoms, which serve as handles for further derivatization. These halogens can be replaced by various nucleophiles, allowing the compound to act as a versatile building block for more complex molecules.

The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr). The C2 position is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen atom, which can stabilize the negatively charged Meisenheimer complex intermediate. uop.edu.pkfirsthope.co.inmasterorganicchemistry.compressbooks.pub The C6 chlorine, being on the carbocyclic ring, is less reactive than the C2 chlorine but can still undergo substitution under more forcing conditions.

This differential reactivity allows for selective functionalization. A well-documented example is the reaction of this compound with hydrazine hydrate. In this reaction, the hydrazine acts as a nucleophile and selectively displaces the more reactive chlorine atom at the C2 position to yield 6-chloro-2-hydrazino-4-phenylquinoline. prepchem.com This transformation highlights the utility of the title compound as a precursor for introducing nitrogen-based functional groups.

| Reactant | Nucleophile | Product | Position of Substitution |

|---|---|---|---|

| This compound | Hydrazine hydrate (N₂H₄·H₂O) | 6-chloro-2-hydrazino-4-phenylquinoline | C2 |

Coupling Reactions Involving the Phenyl Group (C4)

The chlorinated positions on the this compound molecule are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org For this compound, this reaction can be performed at the C2 and C6 positions.

Research on the related compound 2,4-dichloroquinoline (B42001) has shown that the chloro group at the C2 position is more susceptible to the initial oxidative addition of the Pd(0) catalyst than a chloro group at C4. nih.gov This enhanced reactivity is attributed to the influence of the adjacent electronegative nitrogen atom. nih.gov This suggests that for this compound, regioselective Suzuki coupling can be achieved, preferentially occurring at the C2 position. By carefully selecting the stoichiometry of the boronic acid and the reaction conditions, chemists can synthesize either mono- or di-arylated/alkenylated products.

Table 2: Suzuki Coupling Reaction Details

| Reaction Step | Description |

|---|---|

| Catalytic Cycle | The reaction proceeds via a well-established cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.com |

| Reagents | An aryl or vinyl boronic acid (or its ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃) are required. nrochemistry.comyoutube.com |

| Selectivity | The C2 position is expected to be more reactive than the C6 position, allowing for controlled, stepwise functionalization. nih.gov |

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a C-C bond between an unsaturated halide and an alkene, using a palladium catalyst and a base. wikipedia.org This reaction provides a direct method for the vinylation of the this compound core.

The mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. wikipedia.org Similar to the Suzuki coupling, the C2 position is the more reactive site for the initial oxidative addition, allowing for regioselective synthesis of 2-vinyl-6-chloro-4-phenylquinoline derivatives. The reaction typically demonstrates high stereoselectivity, yielding the trans substituted alkene. organic-chemistry.org

Oxidation and Reduction Reactions of the Quinoline Nucleus

The quinoline core of this compound can undergo both oxidation and reduction, altering the electronic properties and saturation of the heterocyclic system.

Oxidation : The quinoline nitrogen can be oxidized to an N-oxide using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can modify the reactivity of the quinoline ring, potentially facilitating different substitution patterns. Additionally, quinone-based reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts, a process relevant in syntheses starting from partially reduced quinoline precursors. asccollegekolhar.in

Reduction : The heterocyclic portion of the quinoline nucleus can be reduced, for instance, through catalytic hydrogenation using catalysts like platinum or palladium on carbon. This transformation would yield the corresponding 2,6-dichloro-4-phenyl-1,2,3,4-tetrahydroquinoline. Such reduction reactions convert the planar aromatic system into a more flexible, three-dimensional structure. The substance being oxidized loses electrons, while the substance being reduced gains them. youtube.com

Heteroatom Inclusion and Ring Annulation Strategies

This compound serves as a versatile starting material for constructing more elaborate, fused heterocyclic systems. This is typically achieved by first using the reactions described above to install appropriate functional groups, which then act as handles for subsequent cyclization reactions.

For example, a 2-amino-6-chloro-4-phenylquinoline derivative, synthesized via nucleophilic substitution, can be reacted with a 1,3-dielectrophile. This can lead to the formation of a new ring fused to the quinoline core, incorporating additional heteroatoms. Conjugating the quinoline core with other heterocycles (e.g., triazoles) is a known strategy for developing molecules with specific biological activities. Similarly, performing two separate coupling reactions at the C2 and C6 positions can introduce functionalities capable of intramolecularly reacting to form a new macrocyclic ring that incorporates the quinoline unit. These ring annulation strategies are critical in synthetic chemistry for accessing novel and complex molecular architectures.

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral derivatives of this compound is a specialized area of research that builds upon the broader field of asymmetric quinoline synthesis. While methodologies for the enantioselective synthesis of various quinoline scaffolds are established, specific protocols directly targeting chiral derivatives of this compound are not extensively documented in publicly available research. However, several powerful stereoselective strategies developed for other substituted quinolines could be adapted for this purpose. These approaches primarily include the asymmetric hydrogenation of the quinoline core and asymmetric dearomatization reactions, which offer pathways to introduce chirality and create valuable chiral building blocks.

Asymmetric Hydrogenation of the Quinoline Core

One of the most effective methods for generating chiral quinoline derivatives is through the asymmetric hydrogenation of the heterocyclic ring. This transformation typically yields chiral 1,2,3,4-tetrahydroquinolines, which are prevalent structural motifs in numerous biologically active compounds. The success of this approach hinges on the use of chiral transition-metal catalysts, often based on iridium or ruthenium, which can effectively differentiate between the enantiotopic faces of the prochiral quinoline substrate.

For a substrate like this compound, a chiral catalyst would coordinate to the nitrogen atom and deliver hydrogen in a stereocontrolled manner, leading to the formation of a chiral center at the C2 or C4 position of the resulting tetrahydroquinoline. A range of chiral ligands, such as those based on ferrocenyloxazoline N,P ligands and cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes, have proven to be highly effective for the asymmetric hydrogenation of various quinoline derivatives, achieving high enantioselectivities (up to >99% ee). acs.orgdicp.ac.cn

The applicability of these catalytic systems to this compound would depend on the electronic and steric effects of the substituents. The presence of the chloro groups and the phenyl ring could influence the coordination of the catalyst and the facial selectivity of the hydrogenation. Nevertheless, the broad substrate scope demonstrated in the literature suggests that these methods are promising starting points for developing a stereoselective synthesis of chiral 2,6-dichloro-4-phenyl-1,2,3,4-tetrahydroquinolines.

Table 1: Examples of Catalysts and Conditions for Asymmetric Hydrogenation of Quinolines

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂/(S,SP)-ferrocenyloxazoline N,P ligand/I₂ | 2-Alkyl-substituted quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Up to 92% | dicp.ac.cn |

| Cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes | 2-Aryl- and 2-alkyl-substituted quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Up to >99% | acs.orgnih.gov |

Asymmetric Dearomatization Reactions

Asymmetric dearomatization has emerged as a powerful strategy for the synthesis of complex, three-dimensional structures from flat, aromatic precursors. In the context of quinolines, this approach allows for the direct introduction of chirality by breaking the aromaticity of the ring system. One notable example is the iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction. acs.org

This methodology involves the use of a chiral iridium catalyst to facilitate an intramolecular cyclization of a quinoline bearing an allylic carbonate tether. The reaction proceeds with high enantioselectivity, creating a chiral quaternary center at the C2 position and yielding a spirocyclic product. While this specific intramolecular approach would require a specifically functionalized this compound precursor, the underlying principle of using a chiral catalyst to control the stereochemical outcome of a dearomatizing nucleophilic attack is broadly applicable.

Recent advancements have also explored the nucleophilic dearomatization of pyridines and quinolines, which could be rendered asymmetric through the use of chiral reagents or catalysts. nih.gov These methods offer a direct route to functionalized, non-aromatic nitrogen heterocycles from readily available aromatic starting materials. The adaptation of such a strategy to this compound would likely involve activation of the quinoline ring, followed by a stereoselective nucleophilic addition.

Table 2: Chiral Ligands for Iridium-Catalyzed Asymmetric Allylic Dearomatization

| Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Me-THQphos | Quinolines with allylic carbonate side chains | Spirocyclic dearomatized quinolines | Up to 99% | acs.org |

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Compound Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-dichloro-4-phenylquinoline. Mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy each offer unique insights into the molecule's composition and structure.

Mass Spectrometry (LC-MS) for Molecular Weight and Purity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical tool for verifying the molecular weight and assessing the purity of this compound. The compound has a molecular weight of approximately 274.1 g/mol . nih.gov In mass spectrometry, this is often observed as the protonated molecule, [M+H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 274.1. This technique confirms that the synthesized compound has the correct molecular mass, a primary indicator of its identity. Furthermore, the liquid chromatography component separates the target compound from any impurities or byproducts, allowing for a stringent assessment of its purity.

Interactive Table 1: Predicted MS Adducts for C₁₅H₉Cl₂N

| Adduct Type | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 274.01848 |

| [M+Na]⁺ | 296.00042 |

| [M-H]⁻ | 272.00392 |

| [M]⁺ | 273.01065 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Substitution Pattern Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the specific arrangement of atoms in this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, which allows for verification of the substitution pattern on the quinoline (B57606) ring.

In the ¹H NMR spectrum, the signals for the protons on the quinoline and phenyl rings are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and splitting patterns (multiplicities) of these signals are dictated by their neighboring atoms. For instance, the proton at position 8 would likely appear as a doublet due to coupling with the proton at position 7. The protons of the phenyl group would also exhibit characteristic splitting patterns depending on their position relative to the quinoline core.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would display characteristic absorption bands that confirm its key structural features.

The spectrum is dominated by vibrations associated with the aromatic quinoline and phenyl rings. Key expected absorptions include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹, which are characteristic of the carbon-carbon double bonds within the aromatic rings. astrochem.orgresearchgate.net

C=N Stretching: The imine group within the quinoline ring is expected to show a characteristic absorption band, often around 1570-1620 cm⁻¹. researchgate.net

C-Cl Stretching: The vibrations of the carbon-chlorine bonds typically appear in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹, providing evidence for the halogen substituents. spectroscopyonline.com

Studies on similar quinoline derivatives confirm that these spectral regions are diagnostic for the quinoline core and its substituents. mdpi.com

Interactive Table 2: Expected FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H |

| 1620 - 1570 | Stretching | C=N (Imine) |

| 1600 - 1450 | Stretching | Aromatic C=C |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods confirm the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.

Single Crystal X-ray Diffraction of this compound Derivatives

Single crystal X-ray diffraction is a powerful technique that determines the precise spatial arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure can be generated. This includes exact bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound itself is not widely reported, studies on closely related derivatives provide significant insight. For instance, the crystal structure of 4,7-dichloroquinoline reveals an essentially planar quinoline ring system. researchgate.net Similarly, X-ray studies on 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline have been used to confirm its 3D structure in the solid state. semanticscholar.org These analyses are crucial for understanding how the molecule packs in a crystal lattice and engages in intermolecular interactions, which are vital for the rational design of new materials and pharmaceutical agents. nih.gov

Analysis of Molecular Conformation and Planarity of the Quinoline System

In many related structures, such as phenyl-substituted quinoxalines or quinazolinones, the phenyl ring is often twisted out of the plane of the heterocyclic ring system. mdpi.comnih.gov The dihedral angle between the quinoline ring and the phenyl ring is a key parameter derived from crystallographic data. This angle is influenced by steric hindrance from substituents on both rings and by intermolecular packing forces within the crystal. For example, in one 3-phenylquinoxalin-2-one derivative, the phenyl ring was found to be inclined to the quinoxaline (B1680401) ring system at a dihedral angle of 20.40°. nih.gov This non-planar conformation can have significant implications for the molecule's biological activity and physical properties.

Purity Assessment Methodologies

Ensuring the purity of this compound is critical for its application in research and synthesis. Chromatographic techniques are standardly employed for both qualitative and quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to determine the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantitative analysis, a detector measures the amount of each component as it elutes from the column. A high-purity sample will show a single major peak corresponding to the compound of interest. The purity is typically reported as a percentage, with values greater than 95% often required for subsequent applications.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water |

| Detector | UV-Vis at a specific wavelength |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. mdpi.com By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the presence of starting materials, intermediates, and the final product can be visualized. The relative positions of the spots (Rf values) help in identifying the different components. TLC is an invaluable tool for determining the optimal reaction time and for preliminary purity assessment before undertaking more rigorous purification and analysis. mdpi.com

Advanced Computational Chemistry and Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, and reactivity, providing insights that are complementary to experimental data.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.org By calculating properties such as optimized molecular geometry, vibrational frequencies, and electronic parameters, DFT studies can offer a detailed understanding of a compound's behavior at the molecular level. thesciencein.orgrsc.org

While specific DFT studies exclusively on 2,6-dichloro-4-phenylquinoline are not extensively detailed in the public domain, the methodology is widely applied to substituted quinolines. For instance, DFT calculations are used to determine key structural parameters (bond lengths and angles) and electronic properties (dipole moment, electronegativity, chemical hardness). rsc.org These theoretical predictions are often correlated with experimental data from techniques like FT-IR and NMR to validate the computational models. researchgate.net Such studies on related quinoline (B57606) derivatives show a strong agreement between calculated and experimental values, confirming the reliability of DFT in predicting molecular characteristics. nih.gov

Table 1: Key Molecular Properties Calculable by DFT

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra to confirm structural assignments. |

| Electronic Properties | Includes dipole moment, polarizability, and electrostatic potential, which govern intermolecular interactions. |

| Reactivity Descriptors | Parameters like chemical hardness, softness, and electronegativity help predict chemical behavior. rsc.org |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the context of this compound, an FMO analysis would reveal the distribution of electron density in these key orbitals. This information helps predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications. rsc.orgnih.gov For example, in studies of other substituted quinolines, the HOMO is often distributed over the quinoline ring and substituent groups, while the LUMO is concentrated on the quinoline core, indicating how charge transfer occurs within the molecule. rsc.org

Table 2: Principles of Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Chemical Implication |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Associated with the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Associated with the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com It is widely used in drug discovery to screen virtual libraries of compounds against a biological target, predict binding modes, and estimate binding affinity. nih.govmdpi.com This in-silico approach helps prioritize compounds for synthesis and biological testing, saving time and resources. nih.gov

Prediction of Binding Modes with Biological Targets

The quinoline scaffold is a core component of many pharmacologically active agents, targeting a wide range of biological molecules, including enzymes like kinases and DNA gyrase, as well as protein receptors. researchgate.netbiointerfaceresearch.comscielo.br For this compound, molecular docking could be employed to predict how it and its derivatives would bind to the active site of a specific protein target.

For example, studies on structurally related 6-substituted-4-phenylquinoline derivatives have used docking to investigate their binding modes within the active site of S. aureus DNA gyrase. nih.gov Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the 6-chloroquinoline (B1265530) core, were docked into the phosphatidylinositol 3-kinase (PI3Kα) binding site to understand their anticancer activity. mdpi.com These studies show that the quinoline ring often engages in crucial π-π stacking or hydrophobic interactions, while substituents can form specific hydrogen bonds or other contacts that anchor the ligand in the active site. scielo.br

Assessment of Binding Affinities and Energetics

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value estimates the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

In studies of various quinoline derivatives, calculated binding affinities have shown a strong correlation with experimentally determined biological activity (such as IC50 values). For instance, docking of thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a yielded binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov Another study on quinoline-thiazole hybrids targeting the BCR-ABL1 tyrosine kinase reported ligand-receptor interaction energies between –7.2 and –8.9 kcal/mol. scielo.br These computational assessments are vital for ranking potential drug candidates and guiding the optimization of their structures to enhance binding potency.

Table 3: Example Binding Affinity Data from Docking Studies of Quinoline Derivatives

| Quinoline Derivative Class | Biological Target | Predicted Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | -5.3 to -6.1 | nih.gov |

| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | scielo.br |

| Substituted Quinolines | Penicillin-Binding Proteins (3HUN, 2EX6) | -8.77 to -9.67 | researchgate.net |

Note: This table presents data for related quinoline compounds to illustrate the typical output of docking studies, not for this compound itself.

Identification of Key Residue Interactions (e.g., hydrogen bonds, hydrophobic contacts)

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between a ligand and the amino acid residues within the target's binding site. ukaazpublications.com These interactions are crucial for molecular recognition and binding specificity.

Common interactions identified in docking studies of quinoline derivatives include:

Hydrogen Bonds: These are critical for anchoring the ligand. For example, the nitrogen atom in the quinoline ring or substituents with hydrogen-bond donor/acceptor groups can interact with residues like Met, Glu, and Asp in kinase domains. scielo.br

Hydrophobic and π-Interactions: The aromatic rings of the quinoline and phenyl groups are well-suited for π-π stacking, π-alkyl, and other hydrophobic interactions with nonpolar residues such as Ala, Val, Ile, and Phe. scielo.brnih.gov

Halogen Bonds: The chlorine atoms on this compound could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains, further stabilizing the complex.

Analysis of these interactions helps explain the structure-activity relationships (SAR) observed in a series of compounds and provides a rational basis for designing new derivatives with improved affinity and selectivity. mdpi.com For example, docking of quinoline-thiazole hybrids revealed that specific derivatives formed a key hydrogen bond with Met318 in the BCR-ABL1 kinase, which was correlated with their cytotoxic activity. scielo.br

In Silico ADME Prediction and Druggability Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a critical step in early-stage drug discovery, used to predict the pharmacokinetic properties of a molecule. researchgate.net These predictions are based on the compound's structural features and physicochemical properties, which can be calculated using various computational algorithms. nih.gov Druggability assessment evaluates whether a compound has properties suitable for an orally administered drug, often guided by frameworks like Lipinski's Rule of Five.

The absorption and distribution of a drug candidate are heavily influenced by its physicochemical properties. For this compound, these properties can be computationally predicted to estimate its behavior in vivo. Key parameters include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. phytojournal.com

Based on established computational models, the predicted physicochemical properties of this compound are summarized below.

| Parameter | Predicted Value | Implication for ADME |

|---|---|---|

| Molecular Weight | 274.14 g/mol nih.gov | Complies with Lipinski's Rule of Five (<500 g/mol), favoring good absorption and distribution. |

| XlogP3 | 5.4 nih.gov | Indicates high lipophilicity. While this can enhance membrane permeability, a value >5 may lead to poor aqueous solubility and increased metabolic clearance. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų nih.gov | A low TPSA value (<140 Ų) is generally associated with good cell membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 nih.gov | Complies with Lipinski's Rule of Five (≤5), which is favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 1 nih.gov | Complies with Lipinski's Rule of Five (≤10), supporting good membrane permeability. |

| Rotatable Bonds | 1 nih.gov | A low number of rotatable bonds (≤10) is associated with higher oral bioavailability and conformational stability. |

The data suggests that this compound possesses several characteristics favorable for a potential drug candidate, including an appropriate molecular weight and a low number of hydrogen bond donors and acceptors. Its low topological polar surface area suggests it may readily cross biological membranes. However, the high predicted lipophilicity (XlogP > 5) slightly violates one of Lipinski's guidelines, which could indicate potential issues with solubility and might lead to rapid metabolism or high protein binding, affecting its distribution and free concentration.

In silico toxicology utilizes computational models to predict the potential adverse effects of chemical compounds, thereby guiding safer drug design and minimizing the need for extensive animal testing. nih.govjscimedcentral.com These methods include Quantitative Structure-Toxicity Relationship (QSTR) models and the identification of "structural alerts," which are chemical fragments known to be associated with specific toxicities like mutagenicity or carcinogenicity. instem.com

For this compound, a full predictive toxicity screen from a specific study is not publicly available. However, existing hazard classifications provide a baseline for potential toxicological concerns. The Globally Harmonized System (GHS) classifications, for instance, are derived from available data and indicate potential hazards.

| Hazard Statement Code | Hazard Statement |

|---|---|

| H315 | Causes skin irritation nih.gov |

| H319 | Causes serious eye irritation nih.gov |

| H335 | May cause respiratory irritation nih.gov |

From a structural standpoint, computational toxicity models would analyze features of this compound such as the dichlorinated aromatic system. Halogenated aromatic compounds can sometimes be associated with metabolic activation to reactive intermediates or persistence in the environment. In silico platforms would screen the molecule against various toxicity endpoints, including hepatotoxicity, cardiotoxicity, and genotoxicity, by comparing its structural motifs to extensive databases of compounds with known toxicological profiles. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and bonds, MD provides detailed insights into a molecule's conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to explore its conformational landscape. The key flexible feature of this molecule is the rotatable bond connecting the phenyl group at the 4-position to the rigid quinoline core. The torsion angle of this bond determines the relative orientation of the two ring systems, which can be crucial for its biological activity and interaction with target proteins.

An MD simulation would typically involve the following steps:

System Setup: The 3D structure of this compound is placed in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Energy Minimization: The initial structure is optimized to remove any steric clashes or unfavorable geometries.

Simulation Run: The system's trajectory is calculated over a specific time period (from nanoseconds to microseconds) by solving Newton's equations of motion for each atom.

Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which small molecules like 2,6-Dichloro-4-phenylquinoline can exert biological effects. Research into this and structurally related compounds has revealed inhibitory activity against several classes of enzymes, which are detailed in the following sections.

Protein Kinase Inhibition and Cellular Signaling Pathways

Protein kinases are crucial enzymes that regulate a majority of cellular pathways by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. nih.gov These signaling pathways control cell growth, differentiation, and death, and their dysfunction is implicated in diseases like cancer. nih.gov Protein kinase inhibitors have emerged as a significant class of therapeutic agents, designed to block the activity of specific kinases and interfere with oncogenic signaling. nih.gov

While the quinoline (B57606) core is found in some kinase inhibitors, specific studies detailing the activity of this compound as a protein kinase inhibitor are not extensively available in the current body of scientific literature. The development of highly specific, cell-permeable inhibitors is a key goal in this field to dissect kinase-mediated cellular pathways and validate new drug targets. ucsf.edu

Acetylcholinesterase Inhibition and Neurotransmission Modulation

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. nih.gov This mechanism is the basis for several drugs used to treat neurological conditions.

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on acetylcholinesterase. The exploration of novel cholinesterase inhibitors remains an active area of research for potential therapeutic applications. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.gov This action leads to the condensation of chromatin, repressing gene transcription. nih.govnih.gov HDAC inhibitors disrupt this process, causing hyperacetylation of histones, which results in a more relaxed chromatin structure and the reactivation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells. nih.govwikipedia.org

Derivatives of the phenylquinoline scaffold have been identified as novel inhibitors of HDACs. frontiersin.orgfrontiersin.org Specifically, compounds featuring a 2-substituted phenylquinoline-4-carboxylic acid cap group have been synthesized and evaluated for their HDAC inhibitory potential. frontiersin.orgfrontiersin.org

Selectivity Profiles Against HDAC Isoforms (e.g., HDAC3)

There are multiple HDAC isoforms, grouped into different classes, and developing inhibitors with selectivity for specific isoforms is a key goal to improve therapeutic efficacy and reduce side effects. wikipedia.orgnih.gov Research into phenylquinoline derivatives has revealed significant selectivity for certain HDAC isoforms. For example, a derivative identified as D28 exhibited notable selectivity for HDAC3 over other Class I isoforms like HDAC1 and HDAC2, as well as the Class IIb isoform HDAC6. frontiersin.orgfrontiersin.org High selectivity for HDAC3 is a desirable characteristic, and other structural scaffolds are also being explored to achieve this profile. nih.gov

The table below summarizes the inhibitory selectivity of a representative phenylquinoline derivative (D28) and another selective inhibitor (L20) against various HDAC isoforms.

| Compound | Target Isoform | IC50 (µM) | Selectivity Profile |

| D28 | HDAC3 | - | Showed significant selectivity for HDAC3 over HDAC1, HDAC2, and HDAC6. frontiersin.orgfrontiersin.org |

| L20 | HDAC1 | 0.684 | Exhibited class I selectivity, with the highest activity against HDAC3. nih.gov |

| HDAC2 | 2.548 | ||

| HDAC3 | 0.217 | ||

| HDAC6 | >1000 |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency.

Impact of Structural Modifications on Inhibitory Potency

The inhibitory potency and isoform selectivity of HDAC inhibitors are highly dependent on their chemical structure. Modifications to the different components of the inhibitor—typically a cap group, a linker, and a zinc-binding group (ZBG)—can dramatically alter its activity.

DNA Gyrase Inhibition and Antimicrobial Mechanisms

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair. researchgate.net It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. researchgate.netnih.gov Quinolone compounds are a well-established class of antibiotics that function by inhibiting DNA gyrase, leading to the disruption of these critical cellular processes and ultimately bacterial death. researchgate.netnih.gov

While specific inhibitory data for this compound against DNA gyrase is not prominent, the broader quinoline class is renowned for this mechanism of action. nih.gov Research continues to explore novel quinoline derivatives for their antimicrobial properties. Studies have shown that new derivatives can exhibit potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov The potency of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and their direct inhibitory effect on the target enzyme (IC50). nih.govrsc.org

The table below presents the antimicrobial and DNA gyrase inhibitory activity for a potent novel quinoline derivative, compound 14, from a recent study. nih.gov

| Compound | Target Organism/Enzyme | Activity Metric | Value |

| 14 | Streptococcus pneumoniae | MIC | 2.01 µg/ml |

| Bacillus subtilis | MIC | 0.66 µg/ml | |

| Pseudomonas aeruginosa | MIC | 3.98 µg/ml | |

| Escherichia coli | MIC | 1.32 µg/ml | |

| E. coli DNA Gyrase | IC50 | 3.39 µM |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Fatty Acid Binding Protein (FABP4/5) Inhibition

Research into quinoline-based compounds has identified them as promising scaffolds for the development of inhibitors targeting Fatty Acid Binding Proteins (FABPs), particularly the subtypes FABP4 and FABP5. researchgate.net These proteins are primarily expressed in adipocytes and macrophages and are involved in energy metabolism and inflammation. epa.gov Inhibition of FABP4 and FABP5 is considered a potential therapeutic strategy for conditions like diabetes, atherosclerosis, and inflammatory diseases. epa.govnih.gov

In a study focused on designing novel FABP4/5 inhibitors, this compound was synthesized and used as a key intermediate (designated as compound 3 in the study). researchgate.net This scaffold was then utilized to create a series of derivatives aimed at inhibiting these specific fatty acid binding proteins. The study highlighted that aryl-quinoline derivatives are among the hundreds of inhibitors synthesized to target FABP4 since the discovery of early selective inhibitors like BMS309403. nih.gov While the direct inhibitory activity of this compound itself was not detailed, its role as a foundational structure underscores the importance of the dichloro-phenyl-quinoline core in the design of potent FABP4/5 inhibitors. researchgate.net For instance, a derivative from this chemical series, 2-(2-(6-chloro-4-(2-chlorophenyl)quinolin-2-yl]phenyl)acetic acid, demonstrated strong inhibitory activity against FABP4/5. researchgate.net

Antiproliferative and Cytotoxic Effects in In Vitro Models

The quinoline framework is a well-established pharmacophore in the development of anticancer agents. neuroquantology.com Various derivatives incorporating this structure have demonstrated significant antiproliferative and cytotoxic effects across numerous cancer cell lines.

While direct cytotoxic data for this compound is not extensively documented in the reviewed literature, numerous studies on structurally related compounds highlight the potent anticancer activity of the substituted phenylquinoline scaffold. For example, a series of 4-anilino-2-phenylquinoline derivatives showed significant cytotoxicity against a panel of 60 cancer cells. nih.gov Similarly, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives exhibited considerable antiproliferative activities against breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), ovarian (A2780), and hematologic (K562) cancer cell lines, with IC₅₀ values ranging from 0.33 to 7.10 μM. nih.gov

The table below summarizes the activity of various quinoline derivatives, illustrating the broad-spectrum potential of this chemical class.

| Compound Class | Cancer Cell Lines | Activity (GI₅₀/IC₅₀) |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Lung), MDA-MB-231 (Breast), SF-295 (CNS) | <0.01 - 0.94 µM |

| Quinazoline-chalcone derivative | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | 0.622 - 1.81 µM |

| 2,4-bis[...]phenylquinoline derivatives | HeLa (Cervical) | 0.50 µM |

This table presents data for structurally related quinoline compounds to illustrate the potential of the scaffold. nih.govnih.govnih.gov

A common mechanism by which antiproliferative compounds exert their effect is through the induction of programmed cell death (apoptosis) and disruption of the normal cell division cycle. Studies on related chloroquinoline derivatives have demonstrated these effects. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives induced a significant accumulation of CCRF-CEM leukemia cells in the G2/M phase of the cell cycle. mdpi.com Similarly, a dichloromethane (B109758) fraction of Toddalia asiatica, which contains various phytochemicals, was found to halt cell cycle progression in the G2/M phase and induce apoptosis in HT-29 colon cancer cells. frontiersin.org Other compounds featuring a dichloro-aryl structure have also been shown to induce apoptosis and cause cell cycle arrest, suggesting this may be a characteristic activity of this class of molecules. nih.gov

The disruption of the cellular cytoskeleton, specifically the inhibition of tubulin polymerization into microtubules, is a key mechanism for many anticancer drugs that leads to cell cycle arrest, typically in the G2/M phase. nih.govcytoskeleton.com Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. neuroquantology.comresearchgate.net For example, 5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)quinoline-4-yl)methanol was noted for its potent inhibition of tubulin polymerization. neuroquantology.com

The arrest of the cell cycle at the G2/M transition is critically controlled by the activity of the Cyclin B1/CDK1 kinase complex. frontiersin.org Downregulation of the protein expression of both Cyclin B1 and CDK1 is a known consequence of tubulin polymerization inhibition and a direct cause of G2/M arrest. nih.gov Research on compounds that induce G2/M arrest often reveals a corresponding decrease in the levels of these key regulatory proteins. nih.govajrconline.org While not demonstrated for this compound specifically, it is plausible that its antiproliferative effects, like those of other quinoline-based agents, could be mediated through the disruption of microtubule dynamics and subsequent downregulation of the Cyclin B1/CDK1 complex. nih.govnih.gov

Establishing a clear link between the inhibition of a specific enzyme and the resulting cellular antiproliferative activity is a crucial step in drug development. For many quinoline-based compounds, the cytotoxic effects are often correlated with their ability to inhibit key cellular targets. For instance, the antiproliferative activity of certain 4-anilinoquinazoline (B1210976) derivatives has been linked to their potent inhibition of protein kinases like EGFR and VEGFR-2. nih.govrsc.org In the context of FABP inhibitors, while compounds derived from the this compound scaffold are designed to inhibit FABP4/5, a direct correlation between the potency of FABP inhibition and cellular antiproliferative activity for this specific series has not yet been explicitly established in the available literature.

Antimicrobial and Antiprotozoal Research

The chloroquinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). mdpi.com This has spurred extensive research into related structures for a broad range of antimicrobial and antiprotozoal activities. Derivatives of 4-chloro-2-phenyl quinoline and 2,7-dichloroquinoline (B1602032) have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ajrconline.orgresearchgate.net

In the realm of antiprotozoal research, chloroquinoline-based chalcones have been synthesized and evaluated, with some compounds showing significant activity against Entamoeba histolytica, exceeding that of the standard drug metronidazole. nih.gov Furthermore, dicationic 2,6-diarylpyrazines, which can be synthesized from 2,6-dichloropyrazine, have exhibited potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum at low nanomolar concentrations. nih.gov These findings collectively suggest that the this compound structure represents a promising scaffold for the development of novel antimicrobial and antiprotozoal agents. ajrconline.orgresearchgate.netnih.gov

The table below shows the antimicrobial spectrum of related chloroquinoline compounds.

| Compound Class | Target Organism | Activity (MIC/IC₅₀) |

| 4-chloro-2-phenyl quinoline derivatives | S. aureus, E. coli, P. aeruginosa | MIC: 50 µg/ml |

| Chloroquinoline based chalcones | Entamoeba histolytica | IC₅₀ < 1.46 µM |

| Dicationic 2,6-diarylpyrazines | T. b. rhodesiense / P. falciparum | IC₅₀: 6-10 nM |

This table presents data for structurally related compounds to illustrate the potential of the scaffold. ajrconline.orgnih.govnih.gov

Other Investigated Biological Activities

While direct studies on the primary antimicrobial activities of this compound are lacking, research has been conducted on some of its derivatives, particularly concerning their antioxidant properties and interactions with DNA.

Direct assessment of the antioxidant properties of this compound using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay was not found. However, studies have been conducted on its derivatives, namely 1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone (B420547) (DCPQE) and methyl this compound-3-carboxylate (MDCPQC). These investigations have suggested that these derivatives exhibit antioxidant potential. The specific percentage of inhibition or IC50 values for these derivatives were not detailed in the available abstracts.

Table 1: Investigated Antioxidant Activity of this compound Derivatives

| Compound/Derivative Name | Method | Finding |

|---|---|---|

| 1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone (DCPQE) | DPPH Assay | Exhibited antioxidant activity. |

| methyl this compound-3-carboxylate (MDCPQC) | DPPH Assay | Exhibited antioxidant activity. |

No quantitative data was available in the reviewed sources.

The direct interaction of this compound with calf thymus DNA (CT-DNA) has not been specifically reported. However, its derivatives, 1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone (DCPQE) and methyl this compound-3-carboxylate (MDCPQC), have been the subject of such investigations. These studies, employing methods like fluorescence quenching, have explored the binding of these derivatives to CT-DNA. The nature of these binding interactions has also been examined through molecular docking studies, though specific binding constants or detailed modes of interaction were not available in the reviewed materials.

Table 2: Investigated CT-DNA Binding of this compound Derivatives

| Compound/Derivative Name | Method(s) | Finding |

|---|---|---|

| 1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone (DCPQE) | Fluorescence Quenching, Molecular Docking | Explored for binding interaction with CT-DNA. |

| methyl this compound-3-carboxylate (MDCPQC) | Fluorescence Quenching, Molecular Docking | Explored for binding interaction with CT-DNA. |

No quantitative binding data was available in the reviewed sources.

Anti-inflammatory Properties of Quinoline Derivatives

The quinoline scaffold has been identified as a promising framework for the development of new anti-inflammatory agents. nih.gov Research into quinoline-based molecules has revealed their potential to target several key pharmacological pathways involved in inflammation. nih.govresearchgate.net These derivatives have shown the ability to modulate the body's inflammatory response, offering alternatives to traditional anti-inflammatory drugs which can sometimes cause adverse side effects. nih.gov

The anti-inflammatory effects of quinoline derivatives are attributed to their interaction with various molecular targets. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the specific anti-inflammatory activity and target selectivity depend on the type and position of substituents on the quinoline ring. nih.govresearchgate.net For instance, different functional groups can direct the molecule to inhibit specific enzymes or receptors involved in the inflammatory cascade.

Molecular Mechanisms of Action

The molecular mechanisms underlying the anti-inflammatory properties of quinoline derivatives are diverse. They have been found to inhibit key enzymes and signaling pathways that are crucial for the propagation of inflammation.

Inhibition of Inflammatory Enzymes: Quinoline derivatives have been identified as inhibitors of several pro-inflammatory enzymes. These include cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE). nih.govnih.gov The inhibition of COX enzymes, for example, is a well-established mechanism for reducing inflammation, as it blocks the production of prostaglandins. derpharmachemica.com Some derivatives have shown the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, two key enzymes in the inflammatory process. researchgate.net

Modulation of Inflammatory Mediators: Certain quinoline compounds can inhibit the production and activity of inflammatory mediators. Studies have shown that they can suppress the expression of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). researchgate.net By targeting these signaling molecules, quinoline derivatives can disrupt the inflammatory cascade.

Interference with Signaling Pathways: The anti-inflammatory action of some quinoline derivatives involves the modulation of critical signaling pathways like nuclear factor-kappa B (NF-κB). researchgate.net NF-κB is a transcription factor that controls the expression of numerous genes involved in the inflammatory response. Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory effect.

Antagonism of Receptors: Some quinoline derivatives function as antagonists for receptors involved in pain and inflammation, such as the transient receptor potential vanilloid 1 (TRPV1). nih.govnih.gov

Examples of Active Quinoline Derivatives

Specific structural modifications to the quinoline core have yielded compounds with significant anti-inflammatory activity. For example, a series of novel quinoline derivatives incorporating azetidinone scaffolds were synthesized and evaluated for their anti-inflammatory properties. nih.gov In these studies, compounds such as 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one and 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one demonstrated notable anti-inflammatory and analgesic activity in carrageenan-induced rat paw models. nih.gov These findings highlight how fusing other heterocyclic structures, like azetidinone, to the quinoline ring can enhance anti-inflammatory potential. nih.gov

The table below summarizes the anti-inflammatory mechanisms associated with different classes of quinoline derivatives based on their structural features.

| Quinoline Derivative Class | Pharmacological Target/Mechanism | Reference |

| General Quinoline Derivatives | Inhibition of COX, PDE4, TACE; Antagonism of TRPV1 | nih.gov, nih.gov |

| Quinoline Derivatives | Suppression of iNOS, COX-2, NF-κB, TNF-α | researchgate.net |

| Quinoline-Azetidinone Hybrids | Inhibition of inflammation in carrageenan-induced rat paw edema model | nih.gov |

| Quinolines with Carboxylic Acid Moiety | COX-inhibition | nih.gov, researchgate.net |

| Quinolines with Carboxamide Moiety | TRPV1 antagonism | nih.gov, researchgate.net |

| Quinolines with Aniline (B41778) at C-4, Aryl at C-8, Oxazole at C-5 | PDE4 inhibition | nih.gov, researchgate.net |

Structure Activity Relationship Sar Studies and Drug Design Principles

SAR in Enzyme Inhibition

Structural Determinants for DNA Gyrase Inhibitory Activity

The quinoline (B57606) scaffold is a well-established pharmacophore in the design of DNA gyrase inhibitors. DNA gyrase, a bacterial type II topoisomerase, is a crucial enzyme for bacterial survival, making it a validated target for antibiotics. Quinolone derivatives typically exert their inhibitory effect by stabilizing the gyrase-DNA cleavage complex, which leads to double-strand DNA breaks and subsequent cell death.

The core structure of 4-phenylquinoline (B1297854) derivatives allows them to function as DNA intercalating agents, interfering with DNA replication and transcription processes, a mechanism that contributes to their antimicrobial and cytotoxic effects. The planar aromatic quinoline ring is essential for insertion between DNA base pairs. The substituents on this core structure play a pivotal role in modulating the potency and specificity of gyrase inhibition.

For the 2,6-dichloro-4-phenylquinoline scaffold, the following structural features are significant:

The 4-Phenyl Group: This bulky substituent is crucial for establishing specific interactions within the enzyme's binding pocket. Its orientation and electronic properties can significantly influence binding affinity.

The C6-Chloro Group: Halogen atoms, particularly at the C6 and C7 positions of the quinoline ring, are known to enhance antibacterial activity. The electron-withdrawing nature of the chlorine atom at C6 can modulate the electronic distribution of the quinoline ring system, potentially improving interactions with DNA gyrase or enhancing cell permeability.

The C2-Chloro Group: The chlorine atom at the C2 position serves as a reactive site, allowing for nucleophilic substitution. This enables the synthesis of a wide array of derivatives where the C2 position can be modified with various side chains to optimize interactions with specific residues in the gyrase binding site, such as Asp73 and Arg136, which are key amino acid residues for interaction.

Studies on related quinoline derivatives have shown that systematic modification of these positions can lead to compounds with potent inhibitory activity against bacterial strains like E. coli and S. aureus.

Influence of Substituents on FABP4/5 Inhibition

Fatty acid-binding proteins 4 and 5 (FABP4 and FABP5) are key regulators in metabolic and inflammatory pathways, making them attractive targets for treating conditions like type 2 diabetes and atherosclerosis. The this compound scaffold has been utilized as a core structure for developing potent dual inhibitors of FABP4 and FABP5.

Structure-activity relationship studies have elucidated the influence of various substituents on inhibitory activity:

Linker at C2 Position: The nature of the group attached at the C2 position is critical. Direct linkage of an o-phenylacetic acid moiety to the quinoline core results in a compound with strong inhibitory effects on FABP4.

Substituents on the 4-Phenyl Ring: Modifications to the phenyl group at the C4 position significantly impact activity. For instance, the introduction of a methoxy (B1213986) group at the para-position of this phenyl ring leads to a loss of inhibitory activity. This suggests that this region of the molecule is involved in sensitive interactions within the binding pocket of the FABPs, where steric or electronic changes are not well-tolerated.

Substituents on the C2-Linked Phenyl Ring: In derivatives where a phenylacetic acid group is attached at C2, substitutions on this secondary phenyl ring also modulate potency. Introducing a chloro group at the ortho-position of this ring can yield potent dual inhibition of both FABP4 and FABP5.

The table below summarizes the inhibitory activities of selected this compound derivatives against FABP4 and FABP5, highlighting the SAR trends.

Data sourced from reference. N/A indicates data not determined or not applicable.

SAR in Antiproliferative and Antimicrobial Activities

Structural Requirements for Cytotoxic Efficacy